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molecular formula C7H7ClIN B8754498 (2-chloro-5-iodophenyl)methanamine CAS No. 793695-90-6

(2-chloro-5-iodophenyl)methanamine

Cat. No. B8754498
M. Wt: 267.49 g/mol
InChI Key: OWSHJPHIDSNERZ-UHFFFAOYSA-N
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Patent
US07825126B2

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
[Compound]
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|

Inputs

Step One
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized by the methods

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN)C=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=C(CN)C=C(C=C1)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07825126B2

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
[Compound]
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH2:8])C1C=CC=CC=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH3:17].Br[N:19]1[C:23](=O)[CH2:22][CH2:21][C:20]1=O.C1(=O)NC(=O)C2=CC=CC=C12.[K].C(Cl)(Cl)(Cl)[Cl:39]>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[CH:17][C:20]([Cl:39])=[CH:21][C:22]=1[CH2:23][NH2:19].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:11]=1[CH2:17][NH2:8] |f:3.4,^1:36|

Inputs

Step One
Name
benzyl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized by the methods

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN)C=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=C(CN)C=C(C=C1)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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